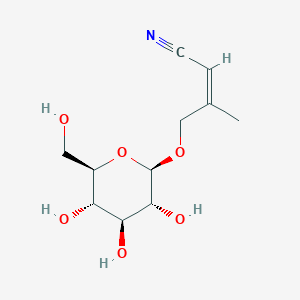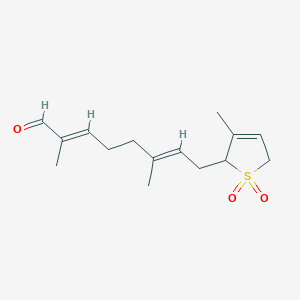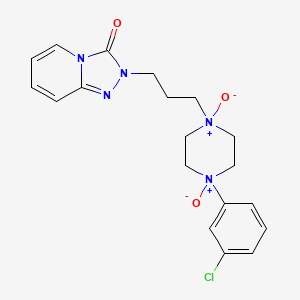
Trazodone 1,4-Di-N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trazodone 1,4-Di-N-Oxide is a derivative of trazodone, a well-known antidepressant. This compound is characterized by the presence of two N-oxide groups, which are believed to influence its pharmacological properties. Trazodone itself is a triazolopyridine derivative that acts as a serotonin receptor antagonist and reuptake inhibitor, commonly used to treat major depressive disorder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trazodone 1,4-Di-N-Oxide typically involves the oxidation of trazodone. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Trazodone 1,4-Di-N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to trazodone under reductive conditions.
Substitution: The N-oxide groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like molybdenum or tungsten compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Trazodone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trazodone 1,4-Di-N-Oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Trazodone 1,4-Di-N-Oxide is not fully understood, but it is believed to involve the inhibition of serotonin reuptake and antagonism of certain serotonin receptors. The N-oxide groups may enhance its binding affinity and selectivity for these targets. Additionally, the compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: The parent compound, primarily used as an antidepressant.
Mianserin: Another antidepressant with a similar mechanism of action.
Mirtazapine: An antidepressant that also acts on serotonin and norepinephrine receptors.
Uniqueness
Trazodone 1,4-Di-N-Oxide is unique due to the presence of the N-oxide groups, which may confer distinct pharmacological properties compared to its parent compound and other similar antidepressants. These modifications can potentially enhance its efficacy and reduce side effects .
Propriétés
Formule moléculaire |
C19H22ClN5O3 |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |
Clé InChI |
WFTGUHZOQFWQIN-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



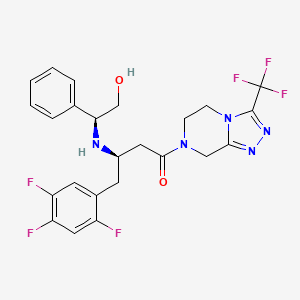
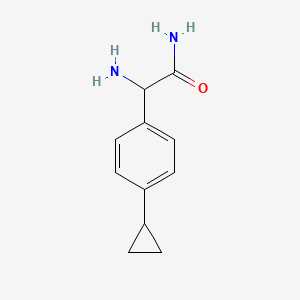
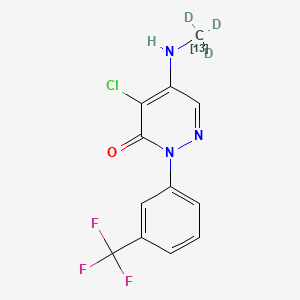
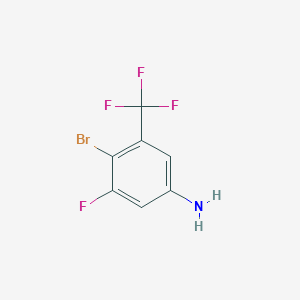
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

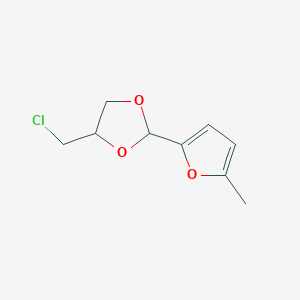
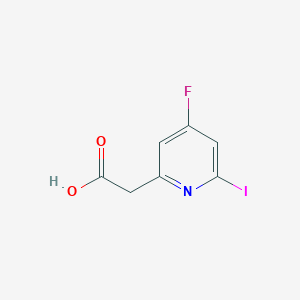


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
